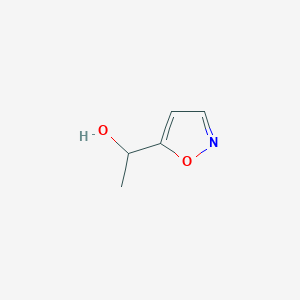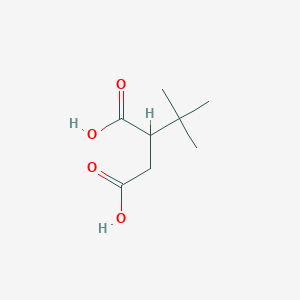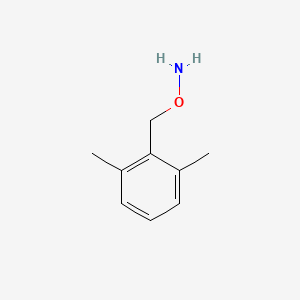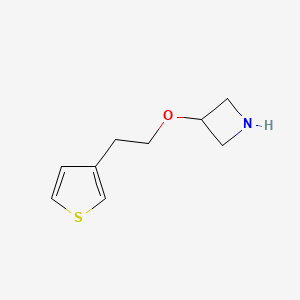
3-(2-(Thiophen-3-yl)ethoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Thiophen-3-yl)ethoxy)azetidine is a chemical compound with the molecular formula C9H13NOS It consists of an azetidine ring substituted with a thiophene group via an ethoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Thiophen-3-yl)ethoxy)azetidine typically involves the reaction of azetidine with a thiophene derivative. One common method is the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Thiophen-3-yl)ethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted azetidines.
Applications De Recherche Scientifique
3-(2-(Thiophen-3-yl)ethoxy)azetidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-(Thiophen-3-yl)ethoxy)azetidine involves its ability to undergo ring-opening polymerization. This process is initiated by nucleophiles, leading to the formation of polyamines. The azetidine ring opens to form an active intermediate, which propagates the polymer chain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring.
Thiophene Derivatives: Compounds containing the thiophene ring, which are used in various applications, including organic semiconductors and pharmaceuticals.
Uniqueness
3-(2-(Thiophen-3-yl)ethoxy)azetidine is unique due to its combination of an azetidine ring and a thiophene group
Propriétés
Formule moléculaire |
C9H13NOS |
|---|---|
Poids moléculaire |
183.27 g/mol |
Nom IUPAC |
3-(2-thiophen-3-ylethoxy)azetidine |
InChI |
InChI=1S/C9H13NOS/c1(8-2-4-12-7-8)3-11-9-5-10-6-9/h2,4,7,9-10H,1,3,5-6H2 |
Clé InChI |
SZTSSBLXNZPTDI-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OCCC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



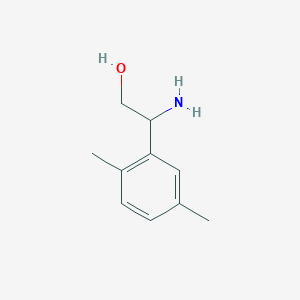
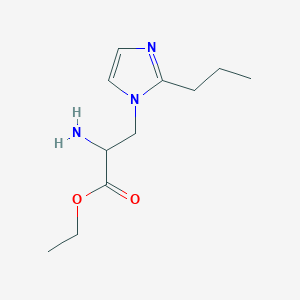

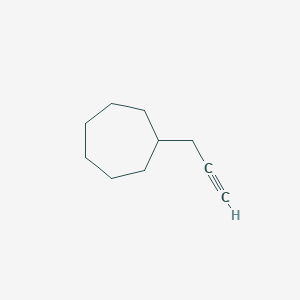
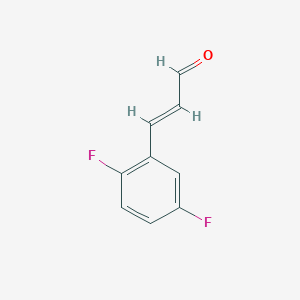
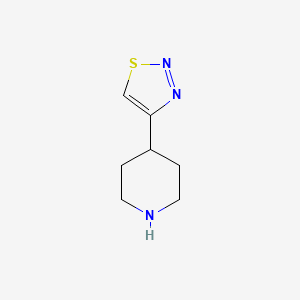

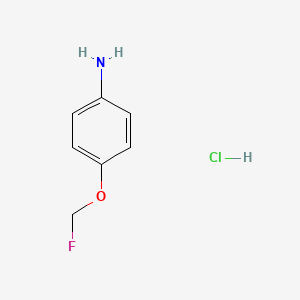
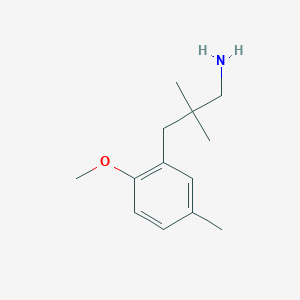
![2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B13618590.png)
